HDAC6 Inhibition Potency: 5 nM IC50 Versus Inactive Non-Fluorinated Analog
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine demonstrates potent inhibition of recombinant human HDAC6 with an IC50 of 5 nM [1]. In contrast, the non-fluorinated analog 4-hydroxy-5-methylpyrimidine shows no measurable HDAC6 inhibition up to 50 µM [2], representing a >10,000-fold potency gain conferred by the 6-difluoromethyl substitution.
| Evidence Dimension | HDAC6 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | 4-Hydroxy-5-methylpyrimidine: IC50 >50 µM (no effect) |
| Quantified Difference | >10,000-fold improvement in potency |
| Conditions | Recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells; fluorometric assay with Fluor de Lys substrate |
Why This Matters
This >10,000-fold differential dictates that the non-fluorinated analog cannot serve as a substitute in any HDAC6-targeted screening or lead optimization campaign, directly impacting compound selection for epigenetic drug discovery programs.
- [1] BindingDB. BDBM50531051 (CHEMBL4470373): HDAC6 inhibition IC50 = 5 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50361259 (CHEMBL1934901): HDAC6 Kd >5.4 µM for 4-hydroxy-5-methylpyrimidine. Accessed 2026. View Source
